N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)but-2-ynamide
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Description
Indazole is a heterocyclic aromatic organic compound that has been of interest due to its wide variety of biological properties . It’s a medicinally important heterocyclic moiety with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with multiple rings and functional groups. For example, the structure of 1H-2-Indenone, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on the specific functional groups present in the molecule. For instance, 1,3,4-thiadiazoles can display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure. For example, the molecular weight of 1H-2-Indenone, a related compound, is 192.2973 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-4-13(16)14-12-6-5-10-8-15(2)9-11(10)7-12/h10-12H,5-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMXUQUBRXDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2CN(CC2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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